molecular formula C25H24N2O3S B2990785 2-(4-benzoylbenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 892977-27-4

2-(4-benzoylbenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2990785
CAS No.: 892977-27-4
M. Wt: 432.54
InChI Key: NIBOJEBPSXLKDE-UHFFFAOYSA-N
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Description

This compound features a tetrahydrobenzo[b]thiophene core substituted at position 2 with a 4-benzoylbenzamido group and at position 3 with an N,6-dimethylcarboxamide moiety. Its structural complexity contributes to diverse pharmacological interactions, particularly in targeting enzymes and receptors.

Properties

IUPAC Name

2-[(4-benzoylbenzoyl)amino]-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S/c1-15-8-13-19-20(14-15)31-25(21(19)24(30)26-2)27-23(29)18-11-9-17(10-12-18)22(28)16-6-4-3-5-7-16/h3-7,9-12,15H,8,13-14H2,1-2H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBOJEBPSXLKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-benzoylbenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a member of the benzothiophene family, which has garnered attention for its diverse biological activities. This article will explore the synthesis, biological activity, and therapeutic potential of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N2O2SC_{21}H_{24}N_2O_2S, with a molecular weight of approximately 364.49 g/mol. The structure includes a benzothiophene core substituted with various functional groups that influence its biological activity.

Structural Features

  • Benzothiophene Core : Provides a scaffold for biological activity.
  • Amide Linkage : Contributes to stability and interaction with biological targets.
  • Benzoyl Group : Enhances lipophilicity and potential for cellular permeability.

Antibacterial Activity

Recent studies have indicated that compounds related to benzothiophene exhibit significant antibacterial activity. For instance, derivatives have been screened against strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA).

CompoundMinimum Inhibitory Concentration (MIC)Activity Type
II.b4 µg/mLAntistaphylococcal
III.d≥256 µg/mLNo activity

The compound II.b demonstrated a MIC of 4 µg/mL against three strains of S. aureus, indicating potent antibacterial properties without cytotoxic effects on human cells at concentrations up to 128 µg/mL .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that derivatives can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in bacteria.
  • Disruption of Cell Membrane Integrity : Some derivatives affect membrane permeability, leading to cell death.
  • Targeting Specific Enzymes : Interaction with enzymes involved in metabolic pathways can lead to reduced viability in cancer cells.

Study 1: Antibacterial Screening

In a study focused on synthesizing and evaluating new benzothiophene derivatives, researchers identified several compounds with promising antibacterial activity. The study highlighted the importance of structural modifications in enhancing efficacy against resistant bacterial strains .

Study 2: Cytotoxicity Assessment

A cytotoxicity assay was performed using adenocarcinomic human alveolar basal epithelial cells (A549). The results indicated that certain benzothiophene derivatives exhibited no significant cytotoxicity at concentrations well above their MIC values, suggesting a favorable therapeutic index .

Comparison with Similar Compounds

Structural Modifications and Pharmacological Activities

The following table summarizes key analogs, their substituents, and biological activities:

Compound Name & ID (Evidence) Substituents at Position 2 Core Modifications Biological Activity Key Findings
Target Compound (CAS 915920-53-5) 4-Benzoylbenzamido N,6-dimethylcarboxamide Under investigation Structural basis for receptor binding via benzoyl and carboxamide groups.
Compound 92b () 2-Cyanoacetamido 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamide Antioxidant 55.5% nitric oxide scavenging at 100 µM; polar cyano group enhances radical interaction.
Compound 122 () 4-(4-Methoxyphenyl)piperazin-1-yl-acetamido None AChE Inhibition 60% inhibition at 2.6351 mM, surpassing donepezil (40%) due to H-bonding with Phe286.
JAMI1001A () Trifluoromethyl-pyrazole-acetamido None AMPA Receptor Modulation Positive allosteric modulation via trifluoromethyl group enhancing hydrophobic interactions.
Compound 4d () Thieno[2,3-d]pyrimidin-2-ylthio-acetamido None Falcipain-2 Inhibition IC₅₀ not reported; structural bulkiness from thienopyrimidine may improve protease binding.
CAS 892982-52-4 () 4-(N-Butyl-N-methylsulfamoyl)benzamido N,6-dimethylcarboxamide Not reported Sulfamoyl group introduces polar sulfonamide, potentially altering solubility and target affinity.

Substituent Effects on Activity

  • Benzamido vs. Cyanoacetamido: The target compound’s benzamido group (lipophilic) contrasts with Compound 92b’s cyanoacetamido (polar), which favors antioxidant activity via electron withdrawal .
  • Piperazinyl vs. Benzoyl : Compound 122’s piperazinyl-acetamido enables H-bonding with AChE, whereas the benzoyl group in the target compound may favor π-π stacking in hydrophobic pockets .
  • Sulfamoyl vs. Trifluoromethyl : The sulfamoyl group () introduces hydrogen-bonding capacity, while JAMI1001A’s trifluoromethyl enhances steric and electronic effects .

Metabolic and Pharmacokinetic Considerations

  • N,6-Dimethylation : Present in both the target compound and CAS 892982-52-4, this modification likely reduces first-pass metabolism by sterically shielding the carboxamide .
  • Ester vs. Carboxamide : Ethyl ester derivatives (e.g., ) exhibit lower metabolic stability compared to carboxamides due to esterase susceptibility .

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